molecular formula C20H29BrN2O3 B10753363 (R)-[(2S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrobromide CAS No. 304695-81-6

(R)-[(2S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrobromide

Cat. No.: B10753363
CAS No.: 304695-81-6
M. Wt: 425.4 g/mol
InChI Key: IWSVSZYIGVGHCN-RYQNUWOSSA-N
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Description

  • Preparation Methods

      Synthetic Routes: Hydroquinine hydrobromide hydrate can be synthesized through various methods, including chemical transformations of quinine or other related compounds.

      Reaction Conditions: Specific reaction conditions depend on the chosen synthetic route.

      Industrial Production: While I don’t have specific details on industrial-scale production, it likely involves optimized synthetic processes.

  • Chemical Reactions Analysis

      Reactions: Hydroquinine hydrobromide hydrate can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acid/base catalysts are commonly employed.

      Major Products: The specific products formed depend on the reaction type. For example, reduction may yield hydroquinidine, an epimer of hydroquinine.

  • Scientific Research Applications

      Chemistry: Hydroquinine hydrobromide hydrate serves as a chiral auxiliary in asymmetric synthesis due to its stereoselective properties.

      Biology: It may find applications in studying chiral recognition and interactions with biological receptors.

      Medicine: Although not widely used clinically, it has been explored for potential therapeutic effects.

      Industry: Its use in industry may involve chiral resolution or as a building block for other compounds.

  • Mechanism of Action

    • The exact mechanism of action for hydroquinine hydrobromide hydrate is not extensively studied.
    • It likely interacts with biological targets involved in chiral recognition and stereoselective processes.
  • Comparison with Similar Compounds

      Similar Compounds: Other quinine derivatives, such as quinine itself, quinidine, and cinchonidine, share structural similarities.

    If you need more specific details or have additional questions, feel free to ask! .

    Properties

    CAS No.

    304695-81-6

    Molecular Formula

    C20H29BrN2O3

    Molecular Weight

    425.4 g/mol

    IUPAC Name

    (R)-[(2S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrobromide

    InChI

    InChI=1S/C20H26N2O2.BrH.H2O/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;;/h4-6,8,11,13-14,19-20,23H,3,7,9-10,12H2,1-2H3;1H;1H2/t13-,14?,19-,20+;;/m0../s1

    InChI Key

    IWSVSZYIGVGHCN-RYQNUWOSSA-N

    Isomeric SMILES

    CC[C@H]1CN2CCC1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)O.O.Br

    Canonical SMILES

    CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O.O.Br

    Origin of Product

    United States

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